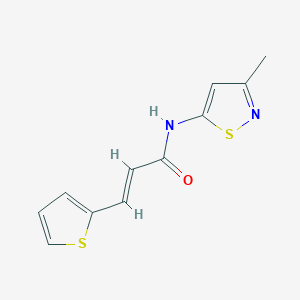

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide, also known as MITA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. MITA belongs to the class of isothiazole compounds that have been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Optically Active Polyacrylamides

Research has explored the synthesis and radical polymerization of enantiopure acrylamide derivatives to yield optically active polymers. These polymers exhibit enhanced isotactic specificity and chiroptical properties, indicating their potential in chiral recognition and enantioselective applications. The study underlines the significance of Lewis acids in influencing polymerization and the resultant polymer's ability to discriminate enantiomers, particularly 1,1'-bi-2-naphthol, highlighting the role of tacticity in chiral recognition (Wei Lu et al., 2010).

Novel S,N-Double Rearrangement

A novel chemical rearrangement involving 2-cyano-3-mercapto-3-(methyl-thio)acrylamide with benzoic acid, leading to the synthesis of structurally unique thiazinones, has been documented. This research provides valuable insights into the reactivity and potential synthetic applications of acrylamide derivatives in developing new compounds with possible biological activities (M. Yokoyama et al., 1981).

Isothiazolone Biocides' Reactivity

Investigations into the chemical reactivity of isothiazolone biocides with cysteine have uncovered oxidative interactions leading to disulfides and the formation of mercaptoacrylamide. This study contributes to understanding the chemical behavior of isothiazolone derivatives, such as N-methylisothiazol-3-one, and their potential applications in biocidal and antimicrobial activities (P. Collier et al., 1990).

Polymer Synthesis and Characterization

Research has been conducted on the synthesis of homopolymers from monosubstituted acrylamides containing amino acid moieties, such as N-acryloyl-l-phenylalanine methyl ester, via reversible addition−fragmentation chain transfer polymerization. This work emphasizes the controlled character of the polymerization, offering pathways to polymers with narrow polydispersity and enhanced isotacticity. Such polymers have implications for biomedical applications, including drug delivery systems (H. Mori et al., 2005).

Propriétés

IUPAC Name |

(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS2/c1-8-7-11(16-13-8)12-10(14)5-4-9-3-2-6-15-9/h2-7H,1H3,(H,12,14)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXJWAOGHQOSJ-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)

![N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide](/img/structure/B2392953.png)

![3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2392954.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)

![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2392959.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)

![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)

![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)